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Introduction
Ecopipam (developmental codes: SCH-39166, EBS-101, PSYRX-101) is a first-in-class,

selective dopamine D1 and D5 receptor antagonist currently under investigation for various

neurological and psychiatric disorders.[1] Its unique pharmacological profile, which

differentiates it from the more common D2 receptor antagonists, presents a novel therapeutic

approach with the potential for a distinct efficacy and safety profile.[2][3] This technical guide

provides an in-depth overview of the core investigational uses of Ecopipam, with a focus on its

application in Tourette syndrome, stuttering, and Lesch-Nyhan disease. The guide summarizes

key clinical trial data, details experimental protocols, and visualizes the underlying mechanism

of action and study workflows.

Mechanism of Action: D1/D5 Receptor Antagonism
Ecopipam's primary mechanism of action is the selective blockade of dopamine D1 and D5

receptors.[1] These G-protein coupled receptors are predominantly expressed in brain regions

critical for motor control, reward, and cognition. The D1 receptor family (D1 and D5) is typically

associated with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic

AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn,

phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated

phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor

of protein phosphatase-1 (PP1), thereby amplifying dopaminergic signaling.[4][5][6][7]
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By antagonizing D1/D5 receptors, Ecopipam is hypothesized to modulate this signaling

cascade, potentially mitigating the hyperdopaminergic states believed to underlie certain

neurological disorders.[4][7]
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Ecopipam's Antagonism of the D1/D5 Receptor Signaling Pathway.

Investigational Use in Tourette Syndrome
The most robust clinical data for Ecopipam is in the treatment of Tourette syndrome (TS), a

neurodevelopmental disorder characterized by motor and vocal tics.

Phase 2b Clinical Trial (D1AMOND Study)
A multicenter, randomized, double-blind, placebo-controlled Phase 2b trial evaluated the

efficacy and safety of Ecopipam in children and adolescents with moderate to severe TS.[2][8]

Experimental Protocol:

Participants: Subjects aged ≥6 to <18 years with a baseline Yale Global Tic Severity Scale

Total Tic Score (YGTSS-TTS) of ≥20.[2][8]

Inclusion Criteria (abbreviated): Diagnosis of TS, presence of both motor and vocal tics

causing impairment.[1][2]

Exclusion Criteria (abbreviated): Unstable primary mood disorder, significant suicide risk,

other serious neurological conditions.[2]
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Intervention: After a 28-day screening period, eligible subjects were randomized 1:1 to

receive either a target steady-state dose of 2 mg/kg/day of Ecopipam or a matching

placebo.[2] The treatment period consisted of a 4-week titration phase followed by an 8-week

maintenance period.[2]

Primary Endpoint: Mean change from baseline in the YGTSS-TTS over 12 weeks.[2][8]

Secondary Endpoint: Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).

[2][8]

Quantitative Data Summary:

Outcome Measure Ecopipam (n=76) Placebo (n=77) p-value

Mean Change in

YGTSS-TTS from

Baseline to Week 12

-3.44 (least squares

mean difference)
0.01[2][8]

Improvement in CGI-

TS-S
Greater improvement 0.03[2][8]

Adverse Events
(Frequency >5%)

Ecopipam Placebo

Headache 15.8% Not specified

Insomnia 14.5% Not specified

Fatigue 7.9% Not specified

Somnolence 7.9% Not specified

Data sourced from the D1AMOND Phase 2b trial results published in Pediatrics.[2][9][10]

Phase 3 Clinical Trial
Building on the Phase 2b results, a Phase 3 multicenter study was conducted to further

evaluate the maintenance of efficacy, safety, and tolerability of Ecopipam in children,

adolescents, and adults with TS.[7][11]
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Experimental Protocol:

Study Design: The study included an open-label stabilization period followed by a double-

blind, placebo-controlled, randomized withdrawal period.[7][11][12]

Participants: Children, adolescents, and adults (≥ 6 years of age) with a diagnosis of TS and

a minimum YGTSS-R Total Tic Score of 20.[11] Participants were required to weigh at least

18 kg.[11]

Open-Label Phase (12 weeks): All eligible subjects received Ecopipam, with a 4-week

titration phase to a target dose of 1.8 mg/kg/day, followed by an 8-week maintenance phase.

[11][12]

Randomized Withdrawal Phase (12 weeks): Responders from the open-label phase (defined

as a ≥25% improvement in YGTSS-TTS at weeks 8 and 12) were randomized 1:1 to either

continue Ecopipam or switch to placebo.[12]

Primary Endpoint: Time to relapse in pediatric subjects during the randomized withdrawal

period. Relapse was defined as a ≥50% loss of the YGTSS-TTS improvement achieved in

the open-label phase.[13][14]

Secondary Endpoint: Time to relapse in the overall population (pediatric and adult subjects).

[1]
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Workflow of the Ecopipam Phase 3 Clinical Trial in Tourette Syndrome.

Quantitative Data Summary:
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Outcome
Measure
(Pediatric
Subjects)

Ecopipam Placebo p-value Hazard Ratio

Relapse Rate 41.9% 68.1% 0.0084 0.5[1][15]

Outcome
Measure
(Overall
Population)

Ecopipam Placebo p-value Hazard Ratio

Relapse Rate 41.2% 67.9% 0.0050 0.5[1][15]

Adverse Events
(Frequency >5%)

Ecopipam Placebo

Somnolence 10.2% Not specified

Insomnia 7.4% Not specified

Anxiety 6.0% Not specified

Fatigue 5.6% Not specified

Headache 5.1% Not specified

Data sourced from the topline results of the Ecopipam Phase 3 trial.[1][15]

Investigational Use in Other Neurological Disorders
Stuttering (Childhood-Onset Fluency Disorder)
Ecopipam has been investigated for the treatment of stuttering in adults.

Experimental Protocol (Phase 2 "Speak Freely" Study):

Participants: Adults aged 18 years or older with a diagnosis of childhood-onset fluency

disorder.[8][15]
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Inclusion Criteria (abbreviated): History of stuttering for ≥ 2 years, moderate to severe

stuttering.[8]

Exclusion Criteria (abbreviated): Stuttering related to a known neurological cause, unstable

medical illness.[8][15]

Intervention: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study where subjects were randomized 1:1 to receive either a target steady-state dose of

Ecopipam HCl (~2 mg/kg/day) or a matching placebo for a 12-week treatment period.[15]

This included a 4-week titration phase and an 8-week maintenance phase.[15]

An earlier open-label pilot study involved a dose of 50 mg/day for the first two weeks,

increasing to 100 mg/day for the remaining six weeks.[16]

Quantitative Data Summary:

Quantitative efficacy data from the Phase 2 randomized controlled trial is not yet fully

published. The earlier open-label pilot study reported that a majority of participants experienced

an improvement in stuttering symptoms.[8]

Lesch-Nyhan Disease
Ecopipam has been explored for the management of self-injurious behaviors (SIB) in

individuals with Lesch-Nyhan disease (LND), a rare genetic disorder.

Experimental Protocol:

Participants: Subjects with a confirmed diagnosis of classic LND, characterized by

overproduction of uric acid, severe generalized dystonia, and frequent, persistent SIB.[14]

Study Design: A double-blind, three-period, crossover trial of a single dose of Ecopipam was

initiated.[17][18] There was also a dose-escalation study to assess safety and tolerability.[19]

Primary Endpoint (for the crossover trial): The Behavior Problems Inventory (BPI) SIB

subscales.[14]

Quantitative Data Summary:
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The double-blind, crossover trial was terminated early due to unanticipated side effects, likely

related to the administration of a single large dose without titration.[17][18] Despite the limited

data, the drug appeared to reduce SIB in most of the 10 patients recruited.[17][18] The dose-

escalation study in five subjects found that Ecopipam was generally well-tolerated, with

sedation being the most common dose-limiting event, and exploratory measures suggested a

potential reduction in SIB.[19][20]

Conclusion
Ecopipam represents a promising investigational agent for a range of neurological disorders,

with the most substantial evidence supporting its efficacy and safety in the treatment of

Tourette syndrome. Its novel mechanism of action as a selective D1/D5 receptor antagonist

offers a potential alternative to existing therapies, particularly those targeting the D2 receptor

pathway. The successful completion of Phase 3 trials in Tourette syndrome marks a significant

milestone in its development. Further research, including larger and more definitive clinical

trials, is warranted to fully elucidate the therapeutic potential of Ecopipam in stuttering, Lesch-

Nyhan disease, and other neurological conditions. The detailed methodologies and quantitative

data presented in this guide are intended to serve as a valuable resource for researchers and

clinicians in the field of neurology and drug development.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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